

# characterization of HfO<sub>2</sub> films from Hf(acac)<sub>4</sub> versus other precursors

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## Compound of Interest

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## A Comparative Guide to HfO<sub>2</sub> Film Characteristics: Hf(acac)<sub>4</sub> Versus Other Precursors

Hafnium dioxide (HfO<sub>2</sub>) is a critical high-k dielectric material in the semiconductor industry, enabling the continued scaling of electronic devices. The choice of precursor for the deposition of HfO<sub>2</sub> thin films significantly influences their structural and electrical properties. This guide provides a comparative analysis of HfO<sub>2</sub> films grown from hafnium(IV) acetylacetonate (Hf(acac)<sub>4</sub>) against those produced from other common precursors, supported by experimental data from the literature.

## Comparison of Key Performance Metrics

The selection of a hafnium precursor for atomic layer deposition (ALD) or metal-organic chemical vapor deposition (MOCVD) is a critical step that dictates the final properties of the HfO<sub>2</sub> film. The following table summarizes key performance indicators for HfO<sub>2</sub> films grown using various precursors.

Precursor Family	Specific Precursor	Deposition Method	Dielectric Constant (k)	Leakage Current Density (A/cm <sup>2</sup> )	Carbon Impurity Content	Key Findings & Citations
β-diketonates	Hf(acac) <sub>4</sub>	MOCVD	~22	Not specified	Not specified	Volatilized completely at 245 °C. Films grown at low temperatures are smooth with low surface roughness (< 0.4 nm). <a href="#">[1]</a>
Amides	Tetrakis(diethylamido) hafnium (TDEAH)	MOCVD	Slightly higher than butoxide-mmp	Not specified	Lower than butoxide-mmp	Higher growth rate at low temperatures compared to butoxide-mmp. <a href="#">[2]</a> <a href="#">[3]</a>
Tetrakis(dimethylamido)hafnium (TDMAH)	ALD	24.4	1.6 x 10 <sup>-7</sup> (with O <sub>3</sub> oxidant)	Much smaller with O <sub>3</sub> vs. H <sub>2</sub> O	O <sub>3</sub> as an oxidant significantly improves dielectric properties and reduces carbon	

					impurities compared to H <sub>2</sub> O.[4] [5]	
Tetrakis(ethylmethylamino)hafnium (TEMAH)	ALD	Not specified	Significantly increased after annealing	Not specified	Low interfacial defect density in as-deposited films at ~100 °C.[6]	
Alkoxides	Hafnium tetra-tert-butoxide (HTB)	CVD	~26	Not specified	Not specified	Can produce stoichiometric HfO <sub>2</sub> films at 400 °C.[7]
Hf butoxide-mmp	MOCVD	Slightly lower than amide precursor	Not specified	Higher than amide precursor	Lower growth rate at low temperatures compared to amide precursor. Advantageous in terms of trap density.[2] [3]	
Halides	HfCl <sub>4</sub>	ALD	Not specified	Lower than TDMAH-	Carbon-free deposition	Results in corrosive by-

derived  
films

products  
like HCl.  
Shows  
unfavorabl  
e  
nucleation  
on Si-OH  
surfaces  
compared  
to TDMAH.  
[\[8\]](#)[\[9\]](#)

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## Experimental Methodologies

The characterization of HfO<sub>2</sub> films involves a suite of analytical techniques to determine their physical, chemical, and electrical properties. Below are typical experimental protocols employed in the cited research.

### Deposition Techniques

- Metal-Organic Chemical Vapor Deposition (MOCVD): HfO<sub>2</sub> films were deposited on Si(100) substrates in a horizontal cold-wall reactor. For Hf(acac)<sub>4</sub>, the precursor was synthesized from HfCl<sub>4</sub> and Hthd in methanol and its thermal decomposition properties were studied using thermogravimetric analysis.[\[1\]](#) Deposition temperatures typically range from 350-650°C.[\[2\]](#)[\[3\]](#)
- Atomic Layer Deposition (ALD): HfO<sub>2</sub> thin films were deposited on Si wafers at a temperature of 300 °C. For amide precursors like TDMAH, O<sub>3</sub> or H<sub>2</sub>O were used as the oxidant.[\[4\]](#)[\[5\]](#) The process involves sequential pulsing of the precursor and the oxidant into the reaction chamber.

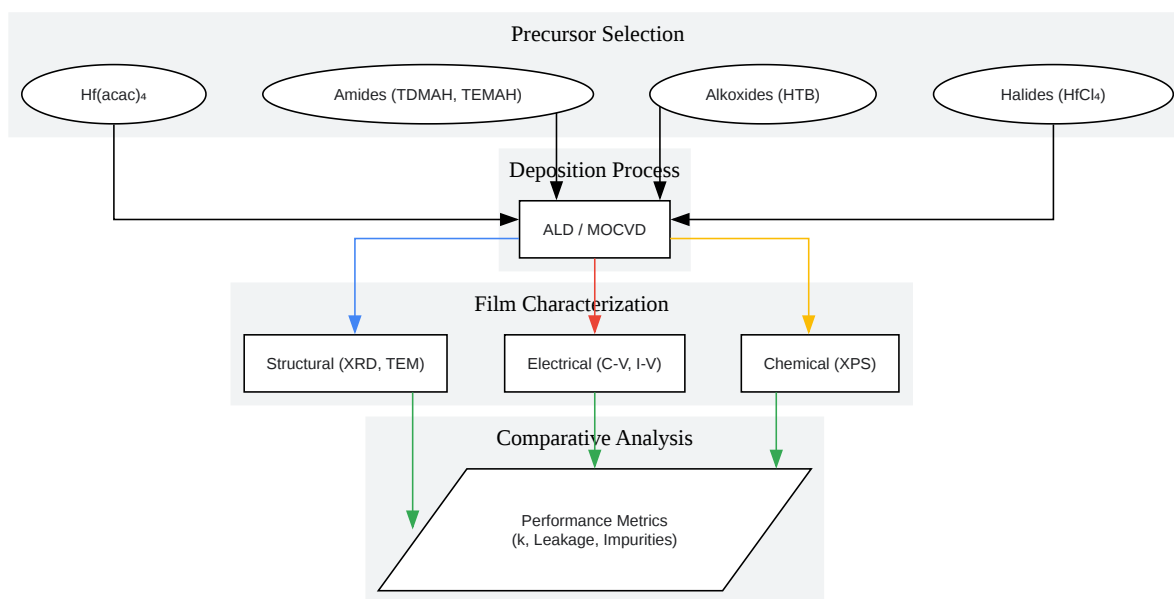
### Characterization Techniques

- Structural and Morphological Analysis:
  - High-Resolution Transmission Electron Microscopy (HRTEM): Used to observe the atomic structure of the films and measure their thickness.[\[6\]](#)[\[7\]](#)

- Atomic Force Microscopy (AFM): Employed to evaluate the surface roughness of the deposited films.[\[1\]](#)
- X-ray Diffraction (XRD): Utilized to determine the crystalline structure of the HfO<sub>2</sub> films.[\[10\]](#)
- Chemical Composition Analysis:
  - X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states within the films and at the interface.
  - Rutherford Backscattering Spectroscopy (RBS): Used to determine the stoichiometry and areal density of the films.[\[6\]](#)
- Electrical Characterization:
  - Capacitance-Voltage (C-V) Measurements: Performed on Metal-Insulator-Semiconductor (MIS) capacitor structures to determine the dielectric constant and fixed charge density.[\[5\]](#)
  - Current-Voltage (I-V) Measurements: Used to measure the leakage current density and determine the breakdown voltage of the dielectric film.[\[4\]](#)[\[5\]](#)

## Precursor Comparison Workflow

The following diagram illustrates the logical workflow for comparing HfO<sub>2</sub> films derived from different precursors.



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Caption: Workflow for comparing HfO<sub>2</sub> films from different precursors.

## Conclusion

The choice of precursor is a critical factor in determining the final properties of HfO<sub>2</sub> thin films. While Hf(acac)<sub>4</sub> is a viable precursor for producing smooth, amorphous films at lower temperatures, amide-based precursors like TDMAH, when paired with a strong oxidant like ozone, can yield films with a high dielectric constant and low leakage currents. Halide precursors such as HfCl<sub>4</sub> offer the advantage of carbon-free deposition but introduce corrosive byproducts. Alkoxide precursors like HTB provide a pathway to stoichiometric HfO<sub>2</sub> films via CVD. The optimal precursor selection will ultimately depend on the specific application.

requirements, balancing factors such as desired electrical performance, processing temperature, and impurity tolerance.

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